1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea 1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC18082084
InChI: InChI=1S/C19H15Cl2N3OS/c1-3-9-24(4-2)19(25)22-14-7-5-12(6-8-14)18-23-17-15(21)10-13(20)11-16(17)26-18/h1,5-8,10-11H,4,9H2,2H3,(H,22,25)
SMILES:
Molecular Formula: C19H15Cl2N3OS
Molecular Weight: 404.3 g/mol

1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea

CAS No.:

Cat. No.: VC18082084

Molecular Formula: C19H15Cl2N3OS

Molecular Weight: 404.3 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea -

Specification

Molecular Formula C19H15Cl2N3OS
Molecular Weight 404.3 g/mol
IUPAC Name 3-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)phenyl]-1-ethyl-1-prop-2-ynylurea
Standard InChI InChI=1S/C19H15Cl2N3OS/c1-3-9-24(4-2)19(25)22-14-7-5-12(6-8-14)18-23-17-15(21)10-13(20)11-16(17)26-18/h1,5-8,10-11H,4,9H2,2H3,(H,22,25)
Standard InChI Key MEIMQXUOXGQIBL-UHFFFAOYSA-N
Canonical SMILES CCN(CC#C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3Cl)Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea is characterized by three primary components:

  • A 4,6-dichloro-1,3-benzothiazole ring system substituted at the 2-position.

  • A para-substituted phenyl group bridging the benzothiazole to the urea moiety.

  • A disubstituted urea functional group bearing ethyl and propargyl (prop-2-yn-1-yl) groups.

The benzothiazole core contributes aromatic stability and electron-deficient properties, while the chlorine atoms at positions 4 and 6 enhance electrophilicity and potential halogen bonding interactions. The propargyl group introduces sp-hybridized carbon atoms, enabling click chemistry modifications or metal-catalyzed coupling reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₅Cl₂N₃OS
Molecular Weight404.3 g/mol
IUPAC Name3-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-1-ethyl-1-prop-2-ynylurea
Canonical SMILESCCN(CC#C)C(=O)NC₁=CC=C(C=C₁)C₂=NC₃=C(S₂)C=C(C=C₃Cl)Cl

Synthesis and Preparation

Traditional Synthetic Routes

The synthesis of this compound follows a multi-step sequence typical for benzothiazole-urea hybrids :

  • Benzothiazole Core Formation: Reaction of 4,6-dichloro-2-aminothiophenol with a cyclizing agent (e.g., CS₂ under acidic conditions) yields the 4,6-dichlorobenzothiazole scaffold.

  • Phenyl Bridging: Suzuki-Miyaura coupling installs the para-substituted phenyl group at the benzothiazole’s 2-position.

  • Urea Linkage Construction: Reaction of the aniline-containing intermediate with ethyl isocyanate and propargylamine under basic conditions forms the disubstituted urea.

Modern Methodologies

Recent advances in urea synthesis avoid hazardous reagents like phosgene. For example, carbamoylimidazolium salts or S-methylthiocarbamates enable safer urea formation under mild conditions . A hypothetical route using 1,1′-carbonyldiimidazole (CDI) could proceed as follows:

  • Activation of the aniline intermediate with CDI to form an imidazolium carbamate.

  • Sequential nucleophilic attack by ethylamine and propargylamine generates the unsymmetrical urea .

Table 2: Comparative Yields for Urea Synthesis Methods

MethodYield (%)Purity (%)Reference
Phosgene-based65–7590–95
CDI-mediated78–85>99
DMDTC carbonylation82–9095–98

Physicochemical and Conformational Analysis

Solubility and LogP

The compound’s LogP of 5.39 (predicted) indicates high lipophilicity, likely necessitating formulation aids for aqueous solubility . The dichlorobenzothiazole and phenyl groups contribute to this hydrophobicity, while the urea moiety offers limited hydrogen-bonding capacity.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N-H stretch (~3350 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C≡C stretch (~2120 cm⁻¹).

  • ¹³C NMR: Diagnostic signals for the propargyl carbons (δ 70–85 ppm) and benzothiazole carbons (δ 120–160 ppm).

CompoundTargetIC₅₀ (nM)Reference
Sorafenib (Nexavar®)VEGFR2/PDGFR6–20
1-Benzothiazol-2-yl-3-(3,4-dichlorophenyl)ureaFungal CYP51120

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